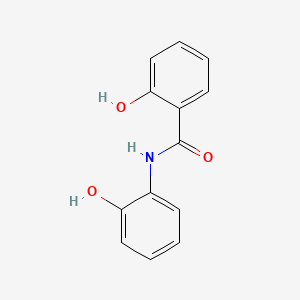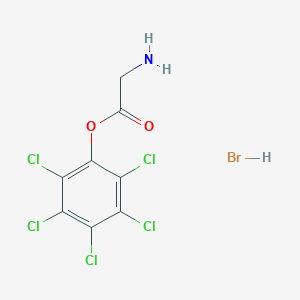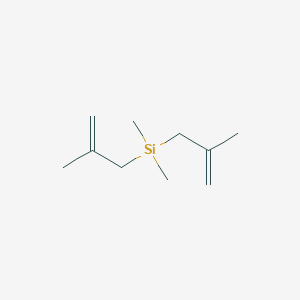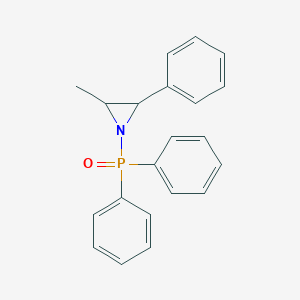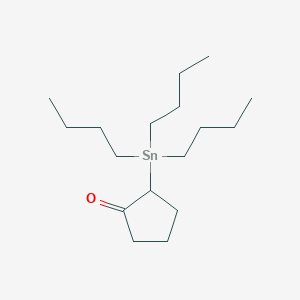
(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H20BrO2P. It is known for its unique structure, which includes a triphenylphosphonium group and a methoxy-oxopropenyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate methoxy-oxopropenyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted phosphonium compounds .
Aplicaciones Científicas De Investigación
(3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving cellular uptake and localization due to its phosphonium group, which targets mitochondria.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with cellular components. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This targeting ability is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane .
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar methoxy-oxopropenyl structure but differs in its phenyl group substitution.
Triphenylphosphine derivatives: Various derivatives of triphenylphosphine share the phosphonium group but differ in their substituents and applications.
Uniqueness
The uniqueness of (3-Methoxy-3-oxoprop-1-en-1-yl)(triphenyl)phosphanium bromide lies in its combination of a methoxy-oxopropenyl moiety with a triphenylphosphonium group. This structure imparts specific chemical reactivity and biological targeting properties that are valuable in both research and industrial applications .
Propiedades
Número CAS |
22038-48-8 |
|---|---|
Fórmula molecular |
C22H20BrO2P |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
(3-methoxy-3-oxoprop-1-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20O2P.BrH/c1-24-22(23)17-18-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-18H,1H3;1H/q+1;/p-1 |
Clave InChI |
GELLZKQBGNBHQY-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



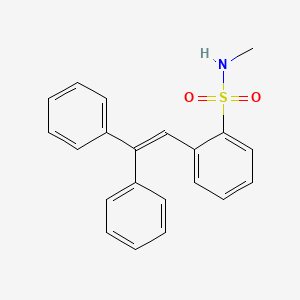

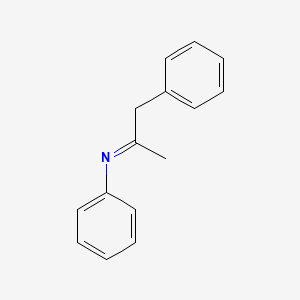
![3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14702578.png)
